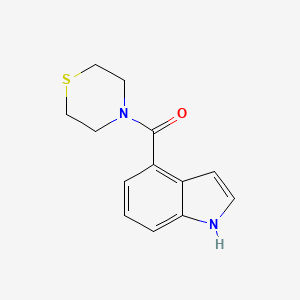![molecular formula C14H15ClN6O2 B6579948 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-88-7](/img/structure/B6579948.png)
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine” is a novel chemical entity. It seems to be related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed and synthesized as part of a search for potent anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the available data.Wissenschaftliche Forschungsanwendungen
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been studied for its potential use as an antiviral, antimicrobial, and antifungal agent. Additionally, this compound has been studied for its potential use as a drug delivery system, as well as its effects on the regulation of gene expression. Furthermore, it has been studied for its potential use in cancer therapy, as well as its ability to inhibit the growth of tumor cells.
Wirkmechanismus
The exact mechanism of action of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the replication of viruses and bacteria, as well as by interfering with the cell membrane of the target cells. Additionally, this compound has been found to inhibit the activity of DNA and RNA polymerases, which are essential for the replication of viruses and bacteria.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the replication of viruses and bacteria, as well as to inhibit the activity of DNA and RNA polymerases. Additionally, this compound has been found to interfere with the cell membrane of the target cells, as well as to inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine in laboratory experiments has several advantages. In particular, it is relatively easy to synthesize, and it has been found to have a variety of biological activities. Additionally, it has been found to be relatively stable and to have low toxicity. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects in animals and humans.
Zukünftige Richtungen
The potential applications of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine in the fields of medicinal chemistry and biochemistry are numerous. In particular, further research is needed to better understand its mechanism of action and its effects on the regulation of gene expression. Additionally, further research is needed to explore its potential use as a drug delivery system and its potential use in cancer therapy. Furthermore, further research is needed to explore its potential use as an antiviral, antimicrobial, and antifungal agent, as well as its potential use in the development of new drugs. Finally, further research is needed to investigate its potential toxicity and its potential adverse effects.
Synthesemethoden
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine can be synthesized using a variety of methods. The most common method is the reaction of 2-chlorophenylpiperazine with nitropyrimidine. This reaction is typically carried out in aqueous solution at a temperature of 60-80°C. In addition, other methods such as direct condensation of 2-chlorophenylpiperazine and nitropyrimidine, as well as the reaction of piperazine and nitropyrimidine in the presence of an acid catalyst, have been used to synthesize this compound.
Eigenschaften
IUPAC Name |
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXUMVMOBYGHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6579865.png)
![methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579866.png)
![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)
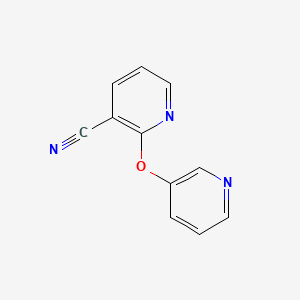
![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
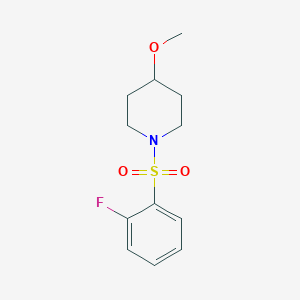
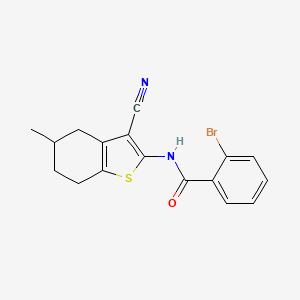
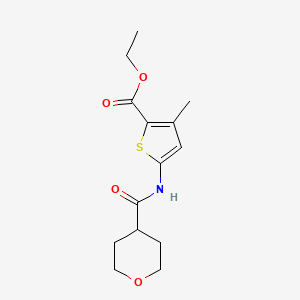
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
